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cystatin C, N-terminal octapeptide - 132512-75-5

cystatin C, N-terminal octapeptide

Catalog Number: EVT-1520751
CAS Number: 132512-75-5
Molecular Formula: C10H16O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cystatin C, N-terminal octapeptide is a peptide derived from cystatin C, a cysteine protease inhibitor predominantly found in human tissues and biological fluids. This octapeptide plays a significant role in various biological processes, including the regulation of proteolytic activity and potential implications in diseases such as Alzheimer's and kidney dysfunction. The N-terminal segment of cystatin C has been shown to influence its inhibitory properties against cysteine proteinases, which are critical for numerous physiological functions.

Source

Cystatin C is synthesized in various tissues, including the brain, liver, and kidneys. It is secreted into the bloodstream and can be detected in cerebrospinal fluid. The N-terminal octapeptide is generated through post-translational modifications that occur during the processing of the full-length protein. Studies indicate that this peptide can be cleaved from the parent molecule under specific conditions, such as storage at low temperatures or during proteolytic digestion .

Synthesis Analysis

Methods

The synthesis of cystatin C and its derivatives, including the N-terminal octapeptide, can be achieved through various methods:

  1. Solid-Phase Peptide Synthesis: This technique utilizes a solid support to facilitate the stepwise assembly of amino acids into peptides. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for protecting amino groups during synthesis .
  2. Chemical Cleavage: Following synthesis, peptides are cleaved from the resin using specific reagents (e.g., trifluoroacetic acid), which remove protecting groups and yield the final product.
  3. Purification: High-performance liquid chromatography (HPLC) is often used to purify synthesized peptides, ensuring that only correctly formed products are obtained.

Technical Details

The synthesis process involves careful selection of protecting groups for sensitive residues like cysteine to prevent undesired side reactions such as racemization or epimerization . The choice of resin and bases used during deprotection significantly affects the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of cystatin C consists of a single polypeptide chain with a characteristic fold that includes several alpha helices and beta sheets. The N-terminal octapeptide comprises eight amino acids that are critical for its functional properties.

Data

  • Molecular Weight: Approximately 13 kDa for the full-length protein.
  • Amino Acid Sequence: The sequence of the N-terminal octapeptide has been identified as Ser-1 to Val-8 in human cystatin C.
  • Structural Features: The octapeptide's conformation influences its interaction with target proteases, enhancing its inhibitory capacity .
Chemical Reactions Analysis

Reactions

Cystatin C undergoes several chemical reactions:

  1. Proteolytic Cleavage: The N-terminal octapeptide can be cleaved from the full-length protein by various proteases, which alters its functional properties.
  2. Binding Interactions: The octapeptide binds to cysteine proteases, inhibiting their activity through non-covalent interactions.

Technical Details

Mass spectrometry has been utilized to analyze these reactions, confirming the presence of specific fragments after proteolytic digestion . The identification of binding sites and interaction dynamics is crucial for understanding how modifications affect functionality.

Mechanism of Action

Process

Cystatin C functions primarily as an inhibitor of cysteine proteases by binding to their active sites. The N-terminal octapeptide enhances this binding affinity through conformational changes that stabilize the inhibitor-enzyme complex.

Data

Studies have shown that modifications in the N-terminal region can significantly impact inhibition efficiency. For instance, removal of this segment can lead to reduced inhibitory activity against specific proteases .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous solutions; stability varies with pH.
  • Stability: Sensitive to temperature and storage conditions; prolonged exposure to high temperatures can lead to degradation.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Reactivity: Capable of forming non-covalent complexes with target enzymes; susceptible to cleavage by specific proteases.

Relevant studies have demonstrated that environmental factors such as pH and ionic strength can influence both stability and reactivity .

Applications

Scientific Uses

Cystatin C, particularly its N-terminal octapeptide, has several applications in biomedical research:

  • Biomarker Development: Used as a biomarker for kidney function assessment and disease progression monitoring.
  • Therapeutic Research: Investigated for potential therapeutic applications in conditions characterized by dysregulated protease activity, such as cancer and neurodegenerative diseases.
  • Immunological Studies: Employed in studies aimed at understanding immune responses due to its role in modulating protease activity within immune cells .
Structural Biology of Cystatin C

Molecular Architecture of Cystatin C

Cystatin C, a member of the cystatin superfamily (type 2), is a 120-amino-acid protein featuring a five-stranded antiparallel β-sheet wrapped around a central α-helix. This scaffold forms a wedge-shaped binding region critical for cysteine protease inhibition [1] [8]. The N-terminal domain (residues 1–15) is evolutionarily conserved across mammals and houses the functionally indispensable octapeptide (Arg8-Leu9-Val10-Gly11).

N-Terminal Octapeptide: Sequence Conservation & Structural Determinants

The octapeptide anchors cystatin C to target proteases via three key residues:

  • Arg8: Stabilizes interactions with cathepsin B through electrostatic forces.
  • Leu9: Serves as a selectivity gatekeeper, enhancing affinity for cathepsin L (50-fold) and cathepsin B (200-fold) but reducing affinity for cathepsin H [1].
  • Val10: Contributes ~60% of the binding energy for mammalian cysteine peptidases via hydrophobic packing [1].

Table 1: Conserved Residues in the N-Terminal Octapeptide and Functional Impact

ResidueConservation (%)Affinity ContributionPrimary Role
Arg8982–5-fold (cathepsin B)Electrostatic recognition
Leu910050–200-fold (cathepsins B/L)Selectivity modulation
Val10100~60% total energyHydrophobic anchoring
Gly11100Prevents steric clashBackbone flexibility

Glycine at position 11 maintains conformational plasticity, as substitutions disrupt protease docking [1] [2].

Conformational Dynamics of the N-Terminal Domain

The N-terminal segment (residues 1–15) exhibits intrinsic disorder but transitions to a structured loop upon protease binding. Nuclear magnetic resonance (NMR) studies reveal transient α-helical turns between residues 5–12, stabilized by hydrophobic contacts with the globular domain. Molecular dynamics simulations indicate nanosecond-scale fluctuations in the Val10–Gly11 segment, facilitating adaptive binding to diverse protease active sites [4] [7].

Domain-Swapping Mechanisms in Oligomerization

Cystatin C dimerizes via 3D domain swapping: The N-terminal β-strand (residues 56–60) dissociates and reciprocally exchanges with a second monomer, forming a closed interface stabilized by β-sheet hydrogen bonding. Pathogenic mutations (e.g., L68Q) accelerate this process by destabilizing the α-helix/β-sheet interface. The resulting oligomers adopt doughnut-like structures (height: 2 nm; outer diameter: 20–24 nm) observed via atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS) [8].

Table 2: Structural Parameters of Cystatin C Oligomers

ParameterMonomerDomain-Swapped DimerStab-1 Dodecamer
Height (nm)2.5–3.03.22.0
Diameter (nm)5.1 (edge-to-cavity)20–24
Central CavityAbsentPresent7–8 nm diameter
Stabilizing BondsDisulfide (Cys73–83, Cys97–117)Intermolecular β-sheetsDisulfide network

Mutational Analysis of the N-Terminal Region

Impact of N-Terminal Truncations on Protein Stability

Deletion of residues 1–10 abolishes inhibition of cathepsins B, L, and S (Ki > 10^−6 M vs. 10^−9–10^−12 M in wild-type). Molecular dynamics simulations reveal that truncations:

  • Increase backbone flexibility (RMSF > 2 Å in residues 15–20).
  • Disrupt salt bridges between Arg8 and Asp98, reducing thermal stability (ΔTm = −15°C) [1] [4].

Pathogenic Mutations (e.g., Leu68Gln) & Structural Perturbations

The L68Q mutation (Leu → Gln at position 68) triggers hereditary cystatin C amyloid angiopathy (HCCAA) via two mechanisms:

  • Steric Destabilization: The longer Gln side chain disrupts hydrophobic packing at the α-helix/β-sheet interface (van der Waals clash = 1.8 Å).
  • Enthalpic Intermediate State: Stabilizes a high-energy folding intermediate that promotes domain swapping. Free energy calculations show ΔΔG = +3.2 kcal/mol versus wild-type [4] [8].

L68Q dimers form spontaneously at physiological pH, whereas wild-type requires denaturing conditions. These dimers nucleate amyloid fibrils via propagated domain swapping [8].

Biophysical Characterization

Hydrophobic Interactions & β-Sheet Propensity

The N-terminal octapeptide’s Val10-Leu9 segment drives β-sheet formation via:

  • Hydrophobic Collapse: Val10 side chains interdigitate with cathepsin L’s S2 subsite (binding energy: −8.2 kcal/mol).
  • Cross-β Stabilization: Leucine-rich sequences (e.g., Leu9-Val10-Val55) form steric zippers in amyloid fibrils. All-atom simulations show valine homodimers adopt cross-β conformations at 0.8 nm inter-peptide distances [5].

Table 3: Hydrophobic Contributions to β-Sheet Formation

ResidueΔG (Hydrophobic) (kcal/mol)Role in β-Sheet Assembly
Val10−5.1Core packing in protease complexes
Leu9−3.8Selectivity filter; fibril nucleation
Val55−4.2Domain-swapped dimer interface

Hydrogen bonds contribute minimally to initial β-sheet formation (< 10% energy), as dehydration incurs enthalpic penalties [5].

Role of Proline Hydroxylation in Proteoform Diversity

Proline hydroxylation at Pro5 and Pro74 (frequency: 13% stoichiometry) diversifies cystatin C structure and function:

  • Structural Impact: Hydroxylated prolines (Hyp) stabilize β-turns (φ/ψ angles: −70°/−10°) via H-bonds between Hyp-OH and backbone carbonyls (distance: 2.9 Å).
  • Functional Consequence: Hyp5 increases the N-terminal domain’s flexibility (SASA +15%), enhancing cathepsin L inhibition (Ki reduced 2-fold) [6] [9].

Hyp sites are enriched in secondary structures (62% vs. 6% for non-hydroxylated prolines), implicating hydroxylation in folding fidelity. Hyp→Ala mutations reduce thermal stability (ΔTm = −7°C) [6].

Properties

CAS Number

132512-75-5

Product Name

cystatin C, N-terminal octapeptide

Molecular Formula

C10H16O

Synonyms

cystatin C, N-terminal octapeptide

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